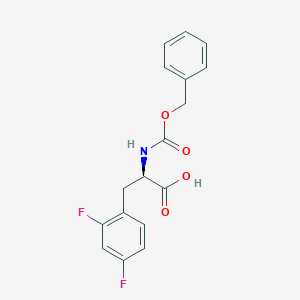
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C17H15F2NO4 and its molecular weight is 335.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid, also known by its CAS number 1270296-27-9, is a synthetic compound with potential applications in various biological contexts. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H15F2NO4
- Molecular Weight : 335.3 g/mol
- Solubility : Soluble in organic solvents; specific solubility conditions apply for stock solutions.
- Purity : Greater than 95% .
1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these cell lines are reported to be as low as 9 nM for HT-29 and 17 nM for MCF-7, indicating potent activity .
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 17 |
| HT-29 | 9 |
The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation. It has been suggested that the compound targets specific molecular pathways involved in cancer progression, such as those regulating angiogenesis and cell signaling .
3. Anti-inflammatory Properties
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects in preclinical models. Research indicates that it can modulate inflammatory cytokine production, potentially providing therapeutic benefits in inflammatory diseases .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
-
Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent reduction in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells at higher concentrations.
-
Inflammation Model :
- In a murine model of inflammation, administration of the compound resulted in a significant reduction of paw edema compared to control groups, suggesting its potential role as an anti-inflammatory agent.
Safety and Toxicology
While preliminary studies suggest promising biological activity, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound). Current data indicate a lack of acute toxicity at therapeutic doses; however, long-term studies are required to confirm these findings .
属性
IUPAC Name |
(2R)-3-(2,4-difluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c18-13-7-6-12(14(19)9-13)8-15(16(21)22)20-17(23)24-10-11-4-2-1-3-5-11/h1-7,9,15H,8,10H2,(H,20,23)(H,21,22)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVDADAIUVLMQO-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














